N-o-tolyl-guanidine hydrochloride

Overview

Description

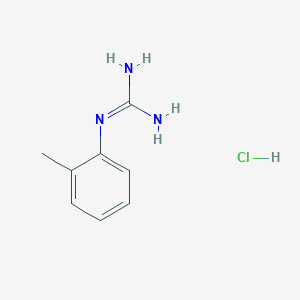

“N-o-tolyl-guanidine hydrochloride” is a chemical compound with the molecular formula C8H12ClN3 . It is a light brown solid with a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-methylphenyl)guanidine hydrochloride .

Synthesis Analysis

A rapid and new synthetic route for N,N′-di-o-tolyl guanidine (DTG) synthesis from cheap materials has been reported . The guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide (2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a network of guanidinium cations and chloride anions .

Chemical Reactions Analysis

“this compound” has been found to be an excellent inhibitor for delaying copper (Cu) corrosion with an efficiency higher than 98% at 20 × 10−6 M in an acidic solution . The DTG was adsorbed onto the Cu surface via chemical adsorption and followed the Langmuir route .

Physical and Chemical Properties Analysis

“this compound” is a light brown solid . It has a molecular weight of 185.66 .

Scientific Research Applications

Biological Activities and Therapeutic Uses

Guanidine derivatives, including N-o-tolyl-guanidine hydrochloride, are recognized for their wide range of pharmacological properties and therapeutic applications. These compounds are integral in the development of novel drugs targeting various diseases and conditions. Guanidine-containing molecules are crucial in designing drugs for CNS disorders, acting as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, and serving as antithrombotic, antidiabetic, and chemotherapeutic agents. Additionally, guanidinium-based transporters and vectors highlight the chemical and physicochemical significance of guanidine groups in medical research (Sączewski & Balewski, 2009).

Screening and Synthetic Applications

The exploration of guanidine derivatives, including efforts for therapeutic applications, underscores the potential of these compounds in medicinal chemistry. Guanidine functionality, found in many natural and pharmaceutical products, as well as in cosmetic ingredients, illustrates the importance of these compounds in both synthetic and medicinal chemistry. The research into guanidine derivatives aims to discover lead drug candidates with promising pharmacological actions, including neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, and chemotherapeutic agents, highlighting the diverse applications and the ongoing need for comprehensive screening and testing to discover effective therapeutics (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthesis Using Modern Technologies

Recent advancements in synthesis technologies, such as microfluidic technology, have opened new avenues for producing guanidine derivatives, including this compound. These methods offer precise control over synthesis conditions, leading to higher yield, selectivity, and purity of the desired products. The application of microreactor technologies in synthesizing oligohexamethylene guanidine hydrochloride and its branches demonstrates the efficiency and promise of these modern synthesis approaches in producing high-purity guanidine derivatives for various applications, including antiseptics and disinfectants (Ha, 2022).

Mechanism of Action

Target of Action

N-o-tolyl-guanidine hydrochloride is a guanidine derivative .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Guanidine derivatives are known to be highly soluble in water, which may influence their interaction with various biochemical pathways .

Pharmacokinetics

Its molecular weight is 185.66 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, guanidine derivatives are known to be persistent and mobile organic compounds (PMOCs), highly soluble in water, and pose a threat to water resource quality . This solubility can influence the compound’s distribution, fate, and emission source, which are critical to maintain high water quality and to determine regulatory limits for these pollutants .

Biochemical Analysis

Biochemical Properties

N-o-tolyl-guanidine hydrochloride is a guanidine derivative . Guanidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Guanidine derivatives are known to have significant effects on cells . For instance, guanidine hydrochloride is known to destabilize hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to the destabilization of proteins, including nucleases . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Guanidine derivatives are known to interact with biomolecules through hydrogen bonding

Temporal Effects in Laboratory Settings

A method has been developed to detect guanidine derivatives in aquatic environments, which could potentially be applied to study the temporal effects of this compound .

Metabolic Pathways

Guanidine derivatives are known to be involved in various metabolic processes , but the specific pathways involving this compound are not documented.

Properties

IUPAC Name |

2-(2-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-4-2-3-5-7(6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMCGTVQUBUJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-05-2 | |

| Record name | 6976-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)